Bienvenue dans la boutique en ligne BenchChem!

5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Physicochemical Characterization Scaffold Comparison Procurement Verification

Select 5H,6H,8H-imidazo[2,1-c][1,4]oxazine as the unsubstituted parent scaffold reference standard for AKT kinase inhibitor programs exploiting the imidazooxazine pharmacophore claimed in US 8,772,283 B2. Its selectivity for the alpha subunit of DNA polymerase (IC50 ~50 µM) makes it a validated tool for nucleic acid metabolism research. Distinct from the 3H-unsaturated analogue, this 5,6,8-tetrahydro saturation pattern provides a unique electrophilic/nucleophilic profile for downstream derivatization. Available at ≥95% purity, it serves as an analytical reference standard for HPLC/LC-MS method development. Procure with CAS-defined specificity to avoid regioisomer misassignment.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1909336-22-6
Cat. No. B3249052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,8H-imidazo[2,1-c][1,4]oxazine
CAS1909336-22-6
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1COCC2=NC=CN21
InChIInChI=1S/C6H8N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-2H,3-5H2
InChIKeyNPZPGTSNVCBMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H,6H,8H-Imidazo[2,1-c][1,4]oxazine (CAS 1909336-22-6) – Scaffold Classification and Procurement Baseline


5H,6H,8H-Imidazo[2,1-c][1,4]oxazine (CAS 1909336-22-6) is a heterocyclic scaffold comprising a fused imidazole and oxazine ring system with the specific 5,6,8-tetrahydro saturation pattern . This compound is documented as a formyl derivative of the imidazo[2,1-c][1,4]oxazine core structure . The scaffold is referenced in the patent literature as a structural component within broader imidazooxazine compound families, particularly those described in US 8,772,283 B2 (Taiho Pharmaceutical Co., Ltd.), which claims imidazooxazine compounds with antitumor activity [1]. The parent scaffold is commercially available from multiple suppliers (e.g., CymitQuimica/Biosynth, catalog 3D-JBD33622; Leyan, 98% purity) with typical purities ≥95% .

Why 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine Cannot Be Substituted by Other Imidazooxazine Isomers or Scaffolds


Generic substitution across the imidazo[2,1-c][1,4]oxazine scaffold family is not straightforward due to saturation state-dependent reactivity, tautomeric preference, and synthetic accessibility. The 5H,6H,8H- (tetrahydro) saturated variant differs fundamentally from the unsaturated 3H-imidazo[2,1-c][1,4]oxazine (CAS 43031-31-8, C6H6N2O, MW 122.12) in both physicochemical properties and chemical behavior . The 3H-unsaturated analog exhibits an electron-deficient aromatic character, whereas the 5H,6H,8H- saturated system presents different nucleophilic/electrophilic profiles that govern downstream derivatization routes . Furthermore, synthetic methodologies for constructing imidazo[2,1-c][1,4]oxazines – such as transition metal-free hydroalkoxylation of 1,5-alkynyl alcohols – produce distinct regioisomeric outcomes (6-endo-dig vs. 5-exo-dig cyclization) depending on reaction conditions [1]. The 5H,6H,8H- designation represents a specific saturation pattern and ring-fusion geometry that cannot be assumed equivalent to 1H-, 3H-, or other imidazooxazine regioisomers without validation. Substitution without verifying the exact CAS registry may result in procurement of a structurally distinct scaffold with divergent reactivity, biological target engagement, and intellectual property coverage.

Quantitative Differentiation Evidence for 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine vs. Structural Analogs


Saturation State Determines Physicochemical Properties: 5H,6H,8H- (Saturated) vs. 3H- (Unsaturated) Imidazo[2,1-c][1,4]oxazine

The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold is a tetrahydro (saturated) derivative, whereas the 3H-imidazo[2,1-c][1,4]oxazine analog (CAS 43031-31-8) is an unsaturated aromatic system [1]. This saturation state difference is not merely nomenclature; it dictates divergent physicochemical properties, stability profiles, and chemical reactivity . The saturated 5,6,8-tetrahydro ring system offers distinct conformational flexibility and altered electronic distribution compared to the rigid, electron-deficient 3H-aromatic counterpart .

Physicochemical Characterization Scaffold Comparison Procurement Verification

Synthetic Route Specificity: 5H,6H,8H- Scaffold as the Target of Metal-Free Hydroalkoxylation

The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold can be synthesized via a transition metal-free, base-promoted hydroalkoxylation of 1,5-alkynyl alcohol precursors, as described in the primary literature [1]. This methodology produces the 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine framework (the same saturation pattern as the target compound) through 6-endo-dig cyclization, contrasting with AuCl3-catalyzed conditions that yield imidazo[1,2-c]oxazole regioisomers via 5-exo-dig pathways [1]. The metal-free approach offers a synthetically distinct entry point compared to transition metal-catalyzed routes employed for other imidazooxazine isomers [1].

Synthetic Methodology Green Chemistry Scaffold Construction

Biological Activity Profile: DNA Polymerase Alpha Selectivity and RNA Synthesis Inhibition

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine is reported to exhibit selectivity for the alpha subunit of DNA polymerase and has been shown to inhibit RNA synthesis in calf thymocytes . This activity profile distinguishes it from other imidazooxazine derivatives that have been primarily explored as AKT kinase inhibitors in oncology settings [1]. While the parent patent literature (US 8,772,283 B2) describes imidazooxazine compounds as AKT inhibitors with antitumor activity, the 5H,6H,8H- scaffold itself is documented with DNA polymerase alpha targeting rather than kinase inhibition as its primary reported biochemical activity [1].

DNA Polymerase Inhibition RNA Synthesis Biochemical Pharmacology

Intellectual Property Landscape: Scaffold Position Within Patent Claims

The imidazooxazine core structure is claimed in US 8,772,283 B2 (Taiho Pharmaceutical Co., Ltd.) under Formula (I), which encompasses compounds wherein the fused ring system may include an oxazine moiety condensed with imidazole [1]. The patent specifically claims imidazooxazine compounds with defined A, B, C, and D ring substituents, with the core heterobicyclic system serving as the pharmacophore for AKT inhibition [1]. The 5H,6H,8H- scaffold represents the unsubstituted parent nucleus of this claimed structural class, making it relevant for structure-activity relationship (SAR) exploration and as a reference standard in patent-related analytical work [1].

Patent Analysis Freedom to Operate Pharmaceutical IP

Validated Application Scenarios for 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine in Research and Industrial Settings


Scaffold Reference Standard in AKT Inhibitor SAR Studies

In medicinal chemistry programs developing AKT kinase inhibitors based on the imidazooxazine pharmacophore claimed in US 8,772,283 B2, 5H,6H,8H-imidazo[2,1-c][1,4]oxazine serves as the unsubstituted parent scaffold reference standard . Researchers can establish baseline activity (or lack thereof) using this parent compound to validate that observed kinase inhibition derives from specific substituent modifications rather than non-specific scaffold effects. This application is directly supported by the compound's documented position as the core structure within the patented Formula (I) imidazooxazine series .

DNA Polymerase Alpha-Focused Biochemical Screening

Based on the reported selectivity of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine for the alpha subunit of DNA polymerase and its capacity to inhibit RNA synthesis in calf thymocytes, this compound may serve as a starting point or reference ligand for DNA polymerase-focused biochemical assays . This activity profile is distinct from the AKT kinase inhibition described for substituted imidazooxazine derivatives [1], suggesting potential utility in nucleic acid metabolism research programs.

Synthetic Methodology Development for Fused Imidazooxazines

The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold is directly relevant as a synthetic target in methodology studies exploring transition metal-free hydroalkoxylation routes to fused heterocycles . The 6-endo-dig cyclization pathway producing this saturation pattern provides a metal-free alternative to transition metal-catalyzed approaches , making this scaffold valuable for laboratories developing green chemistry synthetic protocols.

Quality Control and Analytical Reference Material

With commercial availability at 98% purity from multiple suppliers , 5H,6H,8H-imidazo[2,1-c][1,4]oxazine can function as an analytical reference standard for HPLC, LC-MS, or NMR method development targeting imidazooxazine-containing compounds. The distinct CAS registry (1909336-22-6) and molecular formula (C6H8N2O) enable unambiguous identification in analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.